N-(3-methoxypropyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide
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Overview
Description
N~1~-(3-METHOXYPROPYL)-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrimidine ring, a tetrahydropyrazine moiety, and a carbothioamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-METHOXYPROPYL)-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Synthesis of the Tetrahydropyrazine Moiety: The tetrahydropyrazine ring is formed by the cyclization of a diamine with a diketone under basic conditions.
Introduction of the Carbothioamide Group: The final step involves the reaction of the intermediate compound with a thiocarbonyl reagent, such as thiophosgene, to introduce the carbothioamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-METHOXYPROPYL)-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~1~-(3-METHOXYPROPYL)-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.
Materials Science: Exploration of its properties as a building block for advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(3-METHOXYPROPYL)-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N~1~-(3-METHOXYPROPYL)-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE: shares structural similarities with other compounds containing pyrimidine and pyrazine rings, such as:
Uniqueness
The uniqueness of N1-(3-METHOXYPROPYL)-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C13H21N5OS |
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Molecular Weight |
295.41 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C13H21N5OS/c1-19-11-3-6-16-13(20)18-9-7-17(8-10-18)12-14-4-2-5-15-12/h2,4-5H,3,6-11H2,1H3,(H,16,20) |
InChI Key |
XEICWYUDOJRTAK-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=S)N1CCN(CC1)C2=NC=CC=N2 |
Origin of Product |
United States |
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